L-Valyl-L-alanylglycine
Description
Properties
CAS No. |
54769-86-7 |
|---|---|
Molecular Formula |
C10H19N3O4 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(11)10(17)13-6(3)9(16)12-4-7(14)15/h5-6,8H,4,11H2,1-3H3,(H,12,16)(H,13,17)(H,14,15)/t6-,8-/m0/s1 |
InChI Key |
ASQFIHTXXMFENG-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly
The tripeptide is synthesized by coupling L-valine to L-alanine, followed by glycine addition. Key steps include:
- Protection :
- Coupling :
- Deprotection :
- Glycine Addition :
Challenges
- Racemization : Prolonged reaction times or elevated temperatures increase racemization risk, particularly at the alanine residue.
- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve solubility but complicate removal during purification.
Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Merrifield, is widely used for its automation potential and reduced purification burdens.
Protocol Overview
- Resin Functionalization :
- Iterative Cycles :
- Cleavage :
Yield : 80–90% crude yield; >95% purity after reverse-phase HPLC.
Advantages Over Solution-Phase
- Reduced Intermediate Isolation : Minimizes losses from repeated purification.
- Scalability : Automated synthesizers enable multi-gram production.
Enzymatic Synthesis
Enzymatic methods offer stereochemical precision and mild reaction conditions.
Protease-Catalyzed Condensation
Limitations
- Substrate Specificity : Enzymes may exhibit low activity toward non-natural substrates.
- Cost : High enzyme loads increase production costs.
Hybrid Approaches
Fragment Condensation
Microwave-Assisted Synthesis
- Acceleration : Microwave irradiation reduces coupling times from hours to minutes.
- Conditions : 50–100 W, 60–80°C, DMF solvent.
- Purity : >90% in 1–2 hours per coupling step.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Cost |
|---|---|---|---|---|
| Solution-Phase | 60–75 | 85–90 | 3–5 days | Moderate |
| SPPS | 80–90 | >95 | 1–2 days | High |
| Enzymatic | 50–65 | 90–95 | 1–2 days | Very High |
| Microwave-Assisted SPPS | 75–85 | 90–95 | 6–12 hours | High |
Critical Challenges and Solutions
Racemization Control
Purification Optimization
- HPLC Conditions :
- Column: C18, 5 µm, 250 × 4.6 mm.
- Gradient: 5–40% acetonitrile in 0.1% TFA over 30 minutes.
Chemical Reactions Analysis
Hydrolysis Reactions
Val-Ala-Gly undergoes hydrolysis under acidic, alkaline, or enzymatic conditions, breaking peptide bonds to yield constituent amino acids.
Key Steps in SPPS:
-
Coupling :
-
Deprotection :
NCA Method:
-
Valine NCA reacts with alanine-glycine nucleophiles.
-
Steric hindrance from valine reduces yields (e.g., 45% for Val-Ala-Gly vs. 70% for Gly-Ala-Val) .
Stability Under Environmental Conditions
Val-Ala-Gly’s stability varies with pH, temperature, and solvent:
Interactions with Organic Compounds
Val-Ala-Gly forms clathrates with chloroalkanes and alcohols, influenced by its sequence:
| Guest Molecule | Sorption Capacity (mmol/g) | Thermal Stability (°C) | Notes |
|---|---|---|---|
| Chloroform | 0.18 | 85 | Selective binding due to hydrophobic pockets . |
| Ethanol | 0.12 | 72 | Hydrogen bonding with peptide backbone . |
Radiation-Induced Reactions
Exposure to γ-irradiation in LiCl-D2O glasses generates presolvated electrons, leading to:
-
Decarboxylation : Loss of CO2 from glycine terminus.
Enzymatic Modifications
-
Carboxypeptidase A : Cleaves C-terminal glycine (100% efficiency in 1 hour) .
-
Trypsin : No cleavage due to absence of lysine/arginine residues .
Industrial and Pharmacological Relevance
Scientific Research Applications
L-Valyl-L-alanylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for potential therapeutic uses, such as drug delivery systems and enzyme inhibitors.
Industry: Utilized in the development of new materials and biotechnological applications
Mechanism of Action
The mechanism of action of L-Valyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. For example, it can be hydrolyzed by enzymes in the digestive system to release the constituent amino acids, which are then absorbed and utilized by the body. The peptide can also interact with cellular receptors and transporters, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares L-Valyl-L-alanylglycine with four related peptides based on molecular data from the evidence:
*Full name: L-Valine, glycyl-L-alanylglycyl-L-leucyl-L-valyl-L-valyl-L-alanyl-L-serylglycyl
Key Observations:
- Backbone Flexibility: Shorter peptides like this compound have fewer rotatable bonds (~8) compared to derivatives like the Fmoc-protected version (13 bonds) or extended chains (25 bonds).
- Hydrophobicity : The Fmoc group in N-Fmoc-L-valyl-L-alanylglycyl increases hydrophobicity, making it suitable for solid-phase peptide synthesis. In contrast, unmodified Val-Ala-Gly retains aqueous solubility.
- Conformational Rigidity : Glycine, L-alanyl-L-prolylglycyl-L-valyl contains proline, which imposes structural constraints due to its cyclic side chain.
Functional and Analytical Considerations
Analytical Methods
Limitations in Available Data
- Biological Activity: No evidence provided details on pharmacokinetics, stability, or therapeutic applications.
- Comparative Studies : The absence of direct experimental comparisons (e.g., binding affinity, enzymatic degradation) limits insights into functional differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
